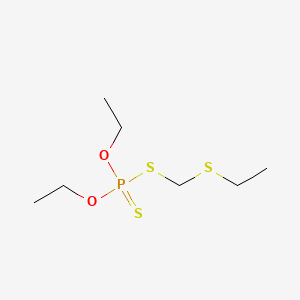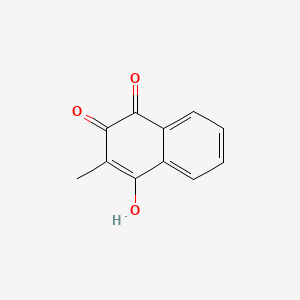
Ftiocol
Descripción general
Descripción
2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 1,4-Naphthalenedione, is a compound with the formula C11H8O3 . It is a derivative of 1,4-Naphthoquinone, which is used to dye hair and color textiles . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties .
Synthesis Analysis
The synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone) and 2,5-dihydroxy-1,4-naphthoquinone (5-hydroxylawsone) are synthesized from 1-naphthol and 1,5-dihydorxynaphalene with urea-hydrogen peroxide as the catalyst in basic medium and oxygen as the oxidizing agent .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methyl-1,4-naphthoquinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . Also, lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed .Physical and Chemical Properties Analysis
The compound has a molecular weight of 188.1794 . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha descubierto que el ftiocol posee propiedades anticancerígenas . Proporciona sitios de coordinación monodentados, bidentados o tridentados a los iones metálicos, formando una serie de complejos de metales de transición . Estos complejos han sido evaluados por su actividad anticancerígena contra las líneas celulares de cáncer de MCF-7 (mama) y A549 (pulmón) . Los complejos metálicos de this compound sintetizados a 0 °C mostraron una actividad citotóxica sustancial contra estas líneas celulares .
Propiedades Antihemorrágicas
Además de sus propiedades anticancerígenas, el this compound también posee propiedades antihemorrágicas . Esto lo convierte en un candidato potencial para el tratamiento de afecciones asociadas con sangrado excesivo.
Inhibidor de la Detección de Quórum
Se ha descubierto que el this compound inhibe el sistema de detección de quórum (QS) de Pseudomonas aeruginosa pqs . Esta inhibición reduce tanto la formación de biopelículas como la producción de piocianina, un factor de virulencia . Esto sugiere que el this compound podría ser un inhibidor de QS prometedor para el tratamiento alternativo de P. infecciones por aeruginosa .
Modulación Inmunitaria
La proteína del receptor de hidrocarburos arilo (AhR) detecta los metabolitos secretados por los microbios para activar el sistema inmunitario innato del huésped . El this compound, al ser un ligando de AhR, puede modular potencialmente las respuestas inmunitarias .
Síntesis de Organometálicos
Se han sintetizado organometálicos basados en this compound con motivos de coordinación tridentados . Estos complejos exhibieron una estabilidad mejorada en solución acuosa en comparación con el compuesto parental KP2048 .
Actividad Antimicrobiana
Las 1,4-naftoquinonas, una clase de compuestos a la que pertenece el this compound, han demostrado poseer propiedades antimicrobianas . Se ha informado que son efectivos contra bacterias multirresistentes a los medicamentos .
Compuesto Protrombogénico
La 2-metil-1,4-naftoquinona, un análogo sintético de this compound, es un compuesto protrombogénico . Se puede utilizar como quinona modelo en investigaciones de cultivo celular .
Agente Inductor de Lesión Oxidativa
La 2-metil-1,4-naftoquinona también se puede utilizar como un agente inductor de lesión oxidativa . Esto lo hace útil en estudios que investigan el estrés oxidativo y las respuestas celulares relacionadas .
Mecanismo De Acción
Target of Action
Phthiocol, also known as 2-Hydroxy-3-methyl-1,4-naphthoquinone, is a naphthoquinone derivative that has been shown to interact with several targets. One of the primary targets of Phthiocol is the aryl hydrocarbon receptor (AhR) protein . AhR is a highly conserved ligand-dependent transcription factor that plays a key role in immune control .
Mode of Action
Phthiocol interacts with its targets, such as the AhR protein, leading to various changes. The mechanism of action of naphthoquinones like Phthiocol could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals . This interaction can lead to the generation of reactive oxygen species (ROS), which can cause oxidation of proteins, lipids, DNA, or activate signaling pathways .
Biochemical Pathways
Phthiocol affects several biochemical pathways. Its interaction with the AhR protein can lead to changes in the transcription of various genes, affecting cellular processes . Furthermore, the generation of ROS due to Phthiocol’s interaction with its targets can affect various biochemical pathways, leading to oxidative stress and potential damage to cellular components .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The interaction of Phthiocol with its targets and the subsequent generation of ROS can lead to various molecular and cellular effects. These include potential damage to proteins, lipids, and DNA, as well as the activation of various signaling pathways . These effects can potentially lead to cell death, which may explain the observed anticancer properties of Phthiocol .
Safety and Hazards
Direcciones Futuras
Recent developments from large-scale biology and genetic studies corroborate the existence of multiple pathways to synthesize plant 1,4-naphthoquinones and indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Análisis Bioquímico
Biochemical Properties
Phthiocol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in redox reactions, where Phthiocol acts as a redox cycling agent, generating reactive oxygen species (ROS) . This interaction can lead to oxidative stress in cells, affecting various cellular processes. Additionally, Phthiocol has been shown to inhibit tumor cell growth by stimulating ROS production . It also interacts with proteins involved in cell signaling pathways, such as receptor tyrosine kinases, modulating their activity and influencing downstream signaling events .
Cellular Effects
Phthiocol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Phthiocol has been shown to induce oxidative stress in cells by generating ROS, which can lead to cell cycle arrest and apoptosis . It also affects gene expression by modulating the activity of transcription factors such as Nrf2, which plays a crucial role in the cellular response to oxidative stress . Furthermore, Phthiocol impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Phthiocol involves several key processes. At the molecular level, Phthiocol exerts its effects through redox cycling and alkylation reactions. It generates ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids . Phthiocol also interacts with biomolecules through alkylation, forming covalent bonds with nucleophilic groups in proteins and DNA . This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, Phthiocol modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phthiocol can change over time due to its stability and degradation. Phthiocol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term studies have shown that Phthiocol can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Phthiocol vary with different dosages in animal models. At low doses, Phthiocol has been shown to have beneficial effects, such as antibacterial and antifungal activity . At higher doses, it can exhibit toxic effects, including oxidative damage and cell death . Studies have identified threshold effects, where the beneficial effects of Phthiocol are observed at specific dosage ranges, while toxic effects occur at higher concentrations . These findings highlight the importance of dosage optimization in therapeutic applications of Phthiocol.
Metabolic Pathways
Phthiocol is involved in several metabolic pathways, including those related to redox reactions and oxidative stress. It interacts with enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in the detoxification of quinones and protection against oxidative stress . Phthiocol also affects the activity of enzymes involved in the synthesis and degradation of ROS, influencing the overall redox balance in cells . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function.
Transport and Distribution
Phthiocol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Phthiocol can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and redox balance . The distribution of Phthiocol within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Phthiocol plays a crucial role in its activity and function. Phthiocol can be localized to specific cellular compartments, such as the mitochondria and the nucleus . In the mitochondria, Phthiocol can influence mitochondrial function and ROS production, leading to changes in cellular metabolism and energy production . In the nucleus, Phthiocol can interact with DNA and nuclear proteins, affecting gene expression and cell signaling pathways . The localization of Phthiocol is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Propiedades
IUPAC Name |
4-hydroxy-3-methylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCGTNXEKDVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876664 | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-55-6 | |
| Record name | Phthiocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthiocol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHIOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


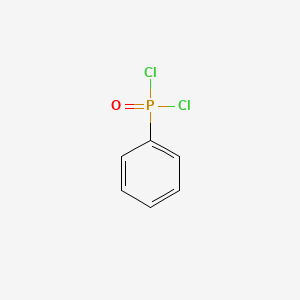
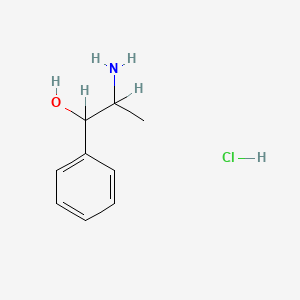
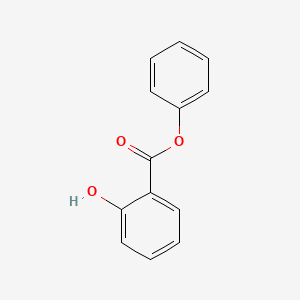

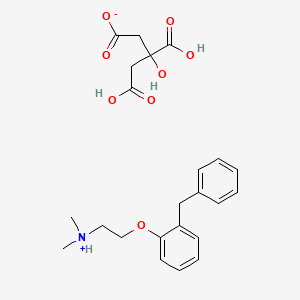

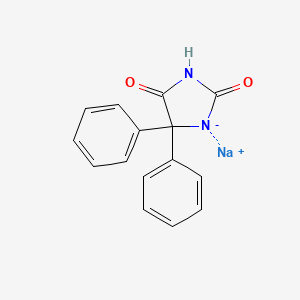
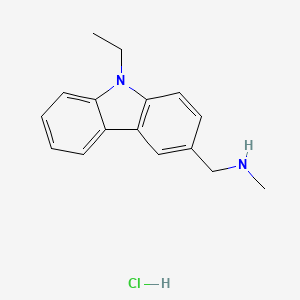
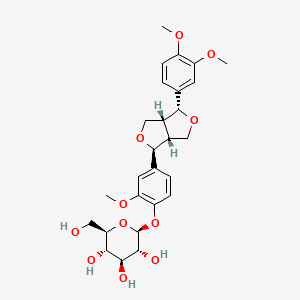
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)



